Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C22H22BrNO2 and a molecular weight of 412.33 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 4-bromophenylquinoline-4-carboxylic acid with hexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the quinoline ring.
Hydrolysis: Products are 4-bromophenylquinoline-4-carboxylic acid and hexanol.
Scientific Research Applications
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
- Hexyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Hexyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- Hexyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
These compounds share similar structures but differ in the substituents on the phenyl ring, which can influence their chemical and biological properties. This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity .
Properties
Molecular Formula |
C22H22BrNO2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
hexyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3 |
InChI Key |
WHSMGUUZUCLMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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